
Antitumor agent-82
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of antitumor agent-82 involves the design and pharmacological evaluation of β-carboline derivatives. The specific synthetic routes and reaction conditions are detailed in various research studies, focusing on optimizing the yield and purity of the compound .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis typically involves standard organic synthesis techniques, including the use of specific reagents and catalysts to achieve the desired chemical structure .
Análisis De Reacciones Químicas
Types of Reactions: Antitumor agent-82 undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure optimal reaction rates and yields .
Major Products: The major products formed from these reactions include various derivatives of this compound, each with unique chemical properties and potential therapeutic applications .
Aplicaciones Científicas De Investigación
Antitumor agent-82 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying the synthesis and reactivity of β-carboline derivatives.
Biology: Investigated for its role in inducing autophagy and inhibiting cell proliferation in various cancer cell lines.
Medicine: Explored as a potential therapeutic agent for treating different types of cancer, including breast, colon, and ovarian cancers.
Mecanismo De Acción
Antitumor agent-82 exerts its effects by inducing cell autophagy through the ATG5/ATG7 signaling pathway. This pathway plays a crucial role in the degradation and recycling of cellular components, leading to the inhibition of cancer cell proliferation. The compound targets specific molecular pathways involved in cell growth and survival, making it an effective anti-tumor agent .
Comparación Con Compuestos Similares
Paclitaxel: A well-known anti-cancer agent that inhibits cell division by stabilizing microtubules.
Doxorubicin: An anthracycline antibiotic that intercalates DNA, inhibiting the replication of cancer cells.
Cisplatin: A platinum-based compound that forms DNA crosslinks, preventing cancer cell division
Uniqueness of Antitumor Agent-82: this compound is unique due to its specific mechanism of inducing autophagy through the ATG5/ATG7 signaling pathway. This distinct mechanism sets it apart from other anti-cancer agents, making it a valuable addition to the arsenal of cancer therapeutics .
Propiedades
Fórmula molecular |
C32H42N6 |
|---|---|
Peso molecular |
510.7 g/mol |
Nombre IUPAC |
1,3-bis[(4-methylpiperazin-1-yl)methyl]-9-(3-phenylpropyl)pyrido[3,4-b]indole |
InChI |
InChI=1S/C32H42N6/c1-34-15-19-36(20-16-34)24-27-23-29-28-12-6-7-13-31(28)38(14-8-11-26-9-4-3-5-10-26)32(29)30(33-27)25-37-21-17-35(2)18-22-37/h3-7,9-10,12-13,23H,8,11,14-22,24-25H2,1-2H3 |
Clave InChI |
XZIMSKMIWQACLN-UHFFFAOYSA-N |
SMILES canónico |
CN1CCN(CC1)CC2=CC3=C(C(=N2)CN4CCN(CC4)C)N(C5=CC=CC=C53)CCCC6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(1~{R})-7-[(1~{R})-1,2-bis(oxidanyl)ethyl]-1,3-dimethyl-5-(1-methylpyrazol-4-yl)-1~{H}-3-benzazepin-2-one](/img/structure/B12396010.png)
![cyclo[Ile-Ile-Pro-Pro-Tyr-Val-DL-Pro-Leu]](/img/structure/B12396013.png)
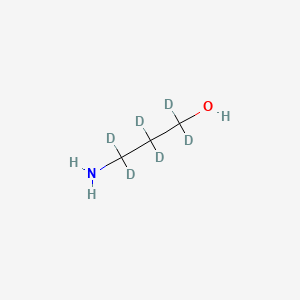
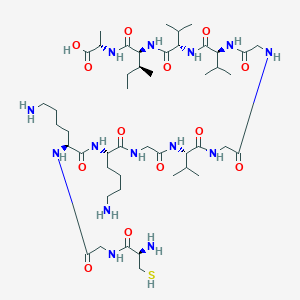
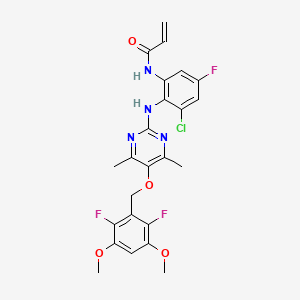

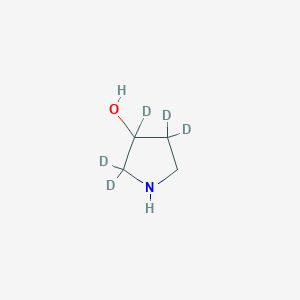
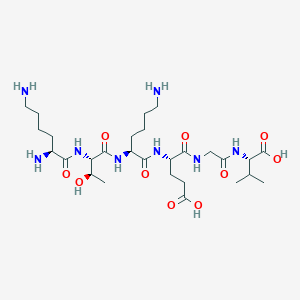
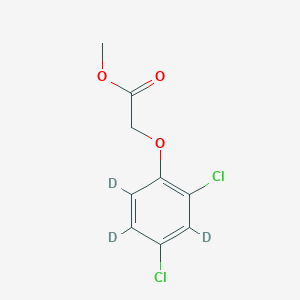
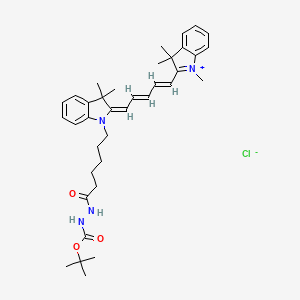
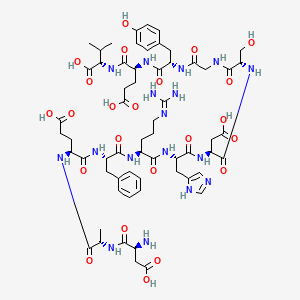
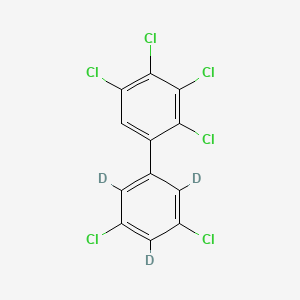
![disodium;5-acetamido-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate](/img/structure/B12396073.png)
